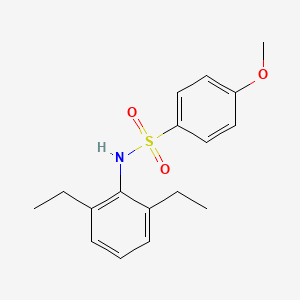![molecular formula C11H9FN2O2S B5755669 (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as FNTMA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of neurotransmitter levels in the brain. These effects are thought to contribute to this compound's therapeutic potential in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, this compound has been shown to be stable under a range of conditions, which allows for easy handling and storage. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific disease targets. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential as a therapeutic agent in other disease states. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine involves a multistep process that begins with the reaction of 3-fluoroaniline with 5-nitro-2-thiophenecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield this compound. The purity of this compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. In one study, this compound was found to exhibit potent cytotoxicity against human cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-fluoro-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)13-7-10-4-5-11(17-10)14(15)16/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYHCZGMMCFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)



